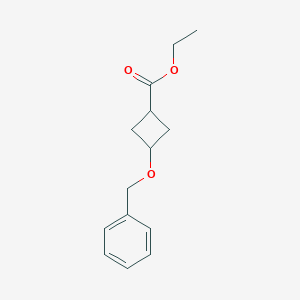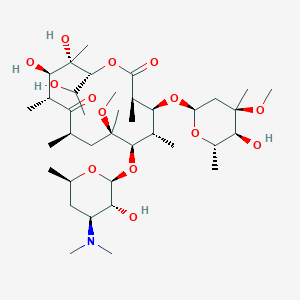
喹草克
描述
Synthesis Analysis
Research into the synthesis of Quinmerac and its derivatives emphasizes innovative methodologies. For example, palladium-catalyzed oxidative carbonylation has been employed for the synthesis of quinoline-4-one derivatives, highlighting a versatile approach to constructing complex quinoline structures (Costa et al., 2004). Another study demonstrates the synthesis of Iridium(III) complexes based on quinoline derivatives, indicating the adaptability of quinoline frameworks in various chemical syntheses (Zhao et al., 2006).
Molecular Structure Analysis
The molecular structure of Quinmerac and related compounds has been thoroughly investigated, revealing significant insights. The crystal structures of geometrical isomers of a quinoline-related compound highlight the importance of molecular geometry in determining chemical behavior (Miki et al., 1997). Another study on the structural, electronic, vibrational, and NMR spectral analyses of Ru(OAc)(2cqn)2NO complexes offers a detailed understanding of quinoline derivatives' molecular properties (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of Quinmerac has been a focus of several studies. One investigation into the chemical reactivity of Quinmerac through the Fukui function provides insights into its potential reactions and interactions, predicting electrophilic and nucleophilic attack sites (Mendoza-Huizar, 2014). The electroreduction of Quinmerac and its implications for electrodimerization reactions offer further understanding of its chemical behavior (Pintado et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of Quinmerac derivatives, such as their photophysical, electrochemical, and electrophosphorescent properties, reveal the compound's utility in various applications, from luminescence to catalysis (Zhao et al., 2006). The study of the photocatalytic degradation of Quinmerac in various types of natural water, examining factors like light source, pH, and temperature, provides comprehensive data on its environmental interactions and stability (Despotović et al., 2012).
科学研究应用
杀虫剂和除草剂
喹草克被广泛用作杀虫剂和除草剂 . 它在控制作物中的各种杂草和害虫方面非常有效。 欧洲食品安全局对喹草克的农药风险评估进行了同行评审 .
残留分析
已经进行了研究以审查喹草克现有的最大残留限量 . 研究了喹草克在主要作物和轮作作物中的代谢。 可以建议将喹草克及其代谢物BH 518-2和BH 518-4的总和作为执行的残留定义,以喹草克表示 .
羟基自由基的动力学和机理
作用机制
Target of Action
Quinmerac primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase . ACC synthase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
Quinmerac mimics an auxin overdose, affecting the phytohormonal system in sensitive plants . It stimulates the induction of ACC synthase activity, promoting ethylene biosynthesis . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, quinmerac leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .
Biochemical Pathways
Quinmerac affects the ethylene biosynthesis pathway by inducing the enzymatic activity of ACC synthase . This leads to an increase in ethylene levels, which in turn triggers an accumulation of ABA in susceptible dicots . In sensitive grasses, the increased ACC and ethylene synthesis also leads to an accumulation of tissue cyanide .
Pharmacokinetics
Quinmerac is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . No significant differences in uptake, translocation, or metabolism of quinmerac between resistant and sensitive grasses were found .
Result of Action
The physiological consequences of quinmerac’s action include leaf epinasty, inhibited root and particularly shoot growth, changes in water relations, and promotion of plant senescence . In sensitive grasses, quinmerac causes phytotoxicity characterized by the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .
Action Environment
Quinmerac works best when wet and can be applied to the soil surrounding crops . It is used in a range of environments to control broad-leaved weeds on various crops including cereals, rape, and beet . It is considered harmful to aquatic organisms , underscoring the importance of safe usage when applying this herbicide .
安全和危害
未来方向
属性
IUPAC Name |
7-chloro-3-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOLUNSQWINIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042364 | |
| Record name | Quinmerac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90717-03-6 | |
| Record name | Quinmerac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinmerac [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinmerac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINMERAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)






![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)


